molecular formula C17H15ClN2O2 B2483322 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-21-3

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B2483322
CAS No.: 301313-21-3
M. Wt: 314.77
InChI Key: HFWVZOMKZIGPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole, are fundamental to a vast array of biologically active compounds, both natural and synthetic. The synthesis and functionalization of indoles have evolved, with palladium-catalyzed reactions playing a significant role in modern organic chemistry due to their tolerance of a wide range of functionalities. This versatility makes palladium-catalyzed synthesis crucial for producing fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

Novel Oxidative Coupling Reactions

Research into indole derivatives, such as reactions with benzoyl nitrate, reveals novel oxidative coupling mechanisms. These studies show the conversion of indole derivatives with a free position 3 into corresponding 3-nitro-derivatives, highlighting the chemical versatility and potential for creating new compounds with specific functions (Berti, Settimo, & Nannipieri, 1968).

Electrophilic and Nucleophilic Applications

Alpha-nitro ketone intermediates, derived from indole compounds, demonstrate unique electrophilic and nucleophilic properties. These intermediates enable the synthesis of diverse structures, including 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for nicotinic acetylcholine receptor interactions. This research highlights the potential of indole derivatives in developing bioactive probes and understanding biological receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Structural and Spectroscopic Studies

Indole derivatives have been extensively studied for their applications in various fields, including their structural and spectroscopic properties. Research involving novel indole-based derivatives demonstrates their potential in nonlinear optical (NLO) applications, supported by experimental-computational studies. These studies provide insights into the use of indole derivatives in high-technology applications, such as in materials science and photonics (Tariq et al., 2020).

Enantioselective Construction

The enantioselective construction of dihydropyrido[1,2-a]indoles via organocatalytic arylmethylation showcases the synthetic utility of indole derivatives in creating chiral molecules. This process emphasizes the role of indole derivatives in synthesizing valuable chiral compounds with high enantioselectivity, useful in pharmaceutical research and development (Ding et al., 2019).

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-17(14-4-2-3-5-16(14)19-11)15(10-20(21)22)12-6-8-13(18)9-7-12/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWVZOMKZIGPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.